molecular formula C8H14O2 B3167670 1-Formyl-4-hydroxymethylcyclohexane CAS No. 92385-32-5

1-Formyl-4-hydroxymethylcyclohexane

Cat. No. B3167670
CAS RN: 92385-32-5
M. Wt: 142.2 g/mol
InChI Key: ZMVNSYYBXALPII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Formyl-4-hydroxymethylcyclohexane consists of a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) . The exact 3D structure can be viewed using specific chemical software .

Scientific Research Applications

NMR and DFT Studies

  • NMR and Computational Studies : A study focused on 2-acyl-substituted cyclohexane-1,3-diones, utilizing 1H and 13C NMR spectroscopy alongside computational DFT methods to investigate molecular structures in solution. Though not directly mentioning 1-Formyl-4-hydroxymethylcyclohexane, this research demonstrates the utility of NMR and DFT for characterizing cyclohexane derivatives, potentially applicable for studying the structural nuances and tautomeric equilibria of compounds like 1-Formyl-4-hydroxymethylcyclohexane (Szczeciński et al., 2006).

Chemical Synthesis and Catalysis

  • Synthesis and Herbicidal Activities : The synthesis of 1-methylcyclohexyl-formyl thiourea compounds from 1-methylcyclohexane-carbonyl chloride and various amines highlighted the potential for creating novel pesticides. This indicates a methodology for synthesizing and testing related compounds for biological activities, which could extend to derivatives of 1-Formyl-4-hydroxymethylcyclohexane (Gong Yunyun et al., 2013).

  • Hydroformylation of Alkenes : A study on the hydroformylation of cyclohexene with carbon dioxide to produce hydroxymethylcyclohexane using ruthenium complexes as catalysts suggests potential pathways for functionalizing cyclohexane derivatives, including possibly 1-Formyl-4-hydroxymethylcyclohexane, under environmentally friendly conditions (Tominaga & Sasaki, 2000).

Antioxidant Activity and Biological Applications

  • Antioxidant Activity of Cyclohexene Derivatives : The synthesis and evaluation of cyclohexene-fused spiroselenuranes for their antioxidant activities suggest a framework for exploring the biological potentials of cyclohexane derivatives. This could inform research into the antioxidant properties of 1-Formyl-4-hydroxymethylcyclohexane and similar compounds (Prasad et al., 2015).

High-Pressure Reactions and Polymer Synthesis

  • High-Pressure Hydrodeoxygenation : Research on the high-pressure hydrodeoxygenation of lignin-derived oxygenates over a bimetallic catalyst for producing hydrocarbons showcases advanced techniques for converting complex organic molecules into simpler, valuable hydrocarbons. Such processes could be adapted for the transformation of 1-Formyl-4-hydroxymethylcyclohexane derivatives into industrially relevant materials (Yohe et al., 2016).

properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVNSYYBXALPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Formyl-4-hydroxymethylcyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Formyl-4-hydroxymethylcyclohexane
Reactant of Route 2
1-Formyl-4-hydroxymethylcyclohexane
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1-Formyl-4-hydroxymethylcyclohexane
Reactant of Route 4
1-Formyl-4-hydroxymethylcyclohexane
Reactant of Route 5
1-Formyl-4-hydroxymethylcyclohexane
Reactant of Route 6
1-Formyl-4-hydroxymethylcyclohexane

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